3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
Description
3-(Adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide is a structurally complex molecule featuring three distinct moieties:
- Adamantane-amido group: A rigid, lipophilic bicyclic hydrocarbon linked via an amide bond, often employed to enhance metabolic stability and binding affinity in drug design.
- 2H-1,3-Benzodioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with central nervous system (CNS) activity due to its presence in psychoactive compounds .
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c30-25(28-18-5-6-21-22(10-18)33-14-32-21)24-23(19-3-1-2-4-20(19)34-24)29-26(31)27-11-15-7-16(12-27)9-17(8-15)13-27/h1-6,10,15-17H,7-9,11-14H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMWAPKVIFXPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC7=C(C=C6)OCO7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a series of chemical reactions is typically required:
Formation of the Adamantane Amide
Starting with adamantane-1-carboxylic acid.
Conversion to adamantane-1-amine through an amide coupling reaction using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of Benzodioxole Intermediate
Benzodioxole is synthesized through a catalytic hydrogenation of catechol with 1,2-dibromoethane, followed by cyclization.
Benzofuran Ring Construction
Benzofuran can be synthesized via the palladium-catalyzed cross-coupling of a 2-bromobenzaldehyde with a suitable alkyne.
Final Coupling
The adamantane-1-amido moiety is coupled with the benzodioxole-benzofuran intermediate through amide bond formation using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production involves optimizing the synthetic routes to increase yield and scalability. Advanced techniques such as continuous flow chemistry might be employed to streamline these processes. Catalyst selection, solvent choice, and reaction conditions are fine-tuned for optimal efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Undergoes oxidative degradation when exposed to strong oxidizing agents, potentially yielding various oxidized derivatives.
Reduction
Reduction of the amide functional group can occur with hydride reagents like lithium aluminum hydride (LiAlH4), forming the corresponding amine.
Substitution
Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Nitrating agents, sulfonating agents, halogenating agents
Major Products
Oxidation: : Carboxylic acids, aldehydes, ketones
Reduction: : Amines
Substitution: : Halogenated or nitro-substituted benzofuran derivatives
Scientific Research Applications
Chemistry
Catalyst Development: : As a ligand for the development of novel catalysts in organic transformations.
Biology
Enzyme Inhibition Studies: : Potential inhibitor for enzymes involved in metabolic pathways.
Medicine
Pharmaceutical Development: : Research into its potential as a therapeutic agent for neurodegenerative diseases due to its structural features.
Industry
Material Science: : Used in the development of novel polymers and advanced materials with unique properties.
Mechanism of Action
The compound's effects are primarily due to its interaction with biological targets, including enzymes and receptors. The adamantane moiety provides stability and facilitates passage through biological membranes, while the benzodioxole and benzofuran rings interact with specific molecular targets, modulating their activity. This compound might inhibit enzymes by binding to their active sites or altering receptor function through allosteric modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on molecular architecture, synthesis, and inferred properties.
Structural and Functional Analogues
Key Observations
Adamantane Derivatives: The target compound shares the adamantane-amido group with derivatives in , which utilize adamantane for steric bulk and stability. Synthesis pathways for adamantane-containing compounds often involve reactive intermediates like oxalyl chloride or lithiation steps, as seen in .
Benzodioxol-Containing Analogues: The 2H-1,3-benzodioxol-5-yl group is a hallmark of CNS-active compounds (e.g., MDA analogs in ), suggesting the target compound may interact with neurological targets .
Amide Linkages :
- The carboxamide bond in the target compound is analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which employs an amide for directing metal catalysis. This highlights the versatility of amides in tuning reactivity and solubility .
Research Findings and Implications
Structural Advantages :
- The adamantane group may enhance blood-brain barrier penetration, while the benzodioxol moiety could confer CNS activity .
- The benzofuran core’s planar structure may facilitate intercalation or binding to aromatic residues in proteins.
Limitations: No direct bioactivity data for the target compound is available in the evidence, necessitating further pharmacological profiling. Synthetic complexity (e.g., handling reactive intermediates like oxalyl chloride) may pose scalability challenges .
Future Directions :
- Explore structure-activity relationships (SAR) by modifying the benzodioxol or adamantane substituents.
- Investigate crystallization using software like SHELX () to resolve 3D conformation and intermolecular interactions .
Biological Activity
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide is a novel compound that exhibits significant biological activity due to its unique structural features. The integration of adamantane, benzodioxole, and benzofuran moieties contributes to its physicochemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
- Adamantane Moiety : Provides stability and enhances membrane permeability.
- Benzodioxole Ring : Known for its ability to interact with various biological targets.
- Benzofuran Scaffold : Contributes to the compound's overall reactivity and binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites or through allosteric modulation. For instance, it has shown potential in inhibiting enzymes involved in inflammatory pathways.
- Receptor Modulation : It may alter receptor functions by influencing conformational states, thus affecting downstream signaling pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy in various biological contexts:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of cyclooxygenase (COX) enzymes, indicating anti-inflammatory potential. |
| Cancer Cell Lines | Exhibited cytotoxic effects against multiple cancer cell lines, with IC50 values suggesting potent anti-proliferative activity. |
| Antimicrobial Activity | Showed activity against several bacterial strains, indicating potential as an antibacterial agent. |
Case Studies
- Anti-inflammatory Effects : In a study examining the inhibition of COX enzymes, this compound demonstrated a dose-dependent reduction in prostaglandin E2 production, highlighting its potential as a therapeutic agent for inflammatory diseases .
- Anticancer Properties : A comparative study on various adamantane derivatives revealed that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM, outperforming other derivatives tested .
Comparative Analysis with Similar Compounds
The biological activities of this compound were compared with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-(adamantane-1-amido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | Lacks benzodioxole ring | Lower COX inhibition |
| 3-(adamantane-1-amido)-N-(2,4-dichlorophenyl)-1-benzofuran-2-carboxamide | Different halogen substitutions | Reduced cytotoxicity in cancer cells |
The presence of the benzodioxole moiety in our compound appears to enhance both binding affinity and selectivity towards specific biological targets compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
